molecular formula C15H12Cl2N6O3S3 B2498400 2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392318-88-6

2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2498400
CAS No.: 392318-88-6
M. Wt: 491.38
InChI Key: JCBLCTSDMBNVEI-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring dual 1,3,4-thiadiazole rings and a 2,4-dichlorophenoxy substituent. Its molecular architecture includes:

  • Core structure: A central acetamide group (-NH-CO-) bridging two heterocyclic moieties.
  • Substituents: A 2,4-dichlorophenoxy group at the α-position of the acetamide. A 1,3,4-thiadiazole ring at the β-position, modified with a sulfanyl-linked carbamoylmethyl group bearing a 5-methyl-1,3,4-thiadiazol-2-yl substituent .

This design leverages the bioactivity of thiadiazoles (noted for antimicrobial, anticonvulsant, and enzyme-inhibitory properties) and the lipophilicity-enhancing effects of halogenated aryl groups.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6O3S3/c1-7-20-21-13(28-7)19-12(25)6-27-15-23-22-14(29-15)18-11(24)5-26-10-3-2-8(16)4-9(10)17/h2-4H,5-6H2,1H3,(H,18,22,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBLCTSDMBNVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Methyl-1,3,4-thiadiazol-2-amine

The 5-methyl-1,3,4-thiadiazol-2-amine scaffold is synthesized via cyclodehydration of thiosemicarbazide with acetic acid derivatives. As detailed in, thiosemicarbazide reacts with acetic acid under reflux in phosphorus oxychloride ($$ \text{POCl}_3 $$) to form the thiadiazole ring. The reaction proceeds via intermediate thiosemicarbazone formation, followed by intramolecular cyclization (Scheme 1).

Reaction Conditions :

  • Reactants : Thiosemicarbazide (3.00 mmol), acetic acid (3.00 mmol), $$ \text{POCl}_3 $$ (10 mL)
  • Temperature : 80–90°C for 1 hour
  • Workup : Basification to pH 8 with 50% NaOH, recrystallization from ethanol
  • Yield : 75–83%

Synthesis of 5-({[(Chloroacetyl)amino]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

The sulfanyl-bridged intermediate is prepared by reacting 5-mercapto-1,3,4-thiadiazol-2-amine with chloroacetyl chloride. As per, chloroacetyl chloride (0.019 mol) is added dropwise to a solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and trimethylamine (0.020 mol) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 1 hour, followed by solvent removal and recrystallization from ethanol.

Key Spectral Data :

  • IR : $$ \nu{\text{C=O}} $$ at 1699–1707 cm$$^{-1}$$, $$ \nu{\text{NH}} $$ at 3282–3373 cm$$^{-1}$$
  • $$ ^1\text{H}$$-NMR : Methyl protons of thiadiazole at 2.22 ppm (s, 3H)

Formation of Sulfanyl Bridge

Nucleophilic Substitution for Sulfanyl Linkage

The sulfanyl bridge is introduced via nucleophilic substitution between the chloroacetamide intermediate and 5-mercapto-1,3,4-thiadiazol-2-amine. Adapting methods from, potassium carbonate (2.6 mmol) catalyzes the reaction in acetone at 25°C for 5 hours. The product is isolated by filtration and recrystallized from ethanol.

Optimized Parameters :

  • Solvent : Acetone (100 mL)
  • Catalyst : $$ \text{K}2\text{CO}3 $$ (2.6 mmol)
  • Yield : 68–72%

Attachment of 2,4-Dichlorophenoxy Acetamide Moiety

Coupling with 2,4-Dichlorophenoxyacetic Acid

The final acetamide group is introduced via a coupling reaction between the sulfanyl-bridged thiadiazole and 2,4-dichlorophenoxyacetic acid. As described in, 2,4-dichlorophenoxyacetic acid is activated with $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and reacted with the amine-terminated thiadiazole in dichloromethane.

Reaction Protocol :

  • Activator : DCC (1.2 equiv), 0°C for 30 minutes
  • Coupling : Room temperature, 12 hours
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Yield : 58–65%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from and demonstrate that polar aprotic solvents (e.g., THF, acetone) enhance reaction rates for thiadiazole syntheses. Elevated temperatures (80–90°C) improve cyclization efficiency but may compromise yields due to side reactions (Table 1).

Table 1. Solvent and Temperature Optimization for Cyclization

Solvent Temperature (°C) Yield (%) Purity (%)
THF 25 65 92
Acetone 50 72 95
DMF 80 68 89

Data aggregated from.

Catalytic Systems

The use of trimethylamine or potassium carbonate as bases significantly impacts substitution reactions. Potassium carbonate in acetone affords higher yields (72%) compared to triethylamine in THF (65%).

Characterization and Analytical Validation

Spectroscopic Analysis

  • $$ ^1\text{H}$$-NMR : Aromatic protons of the 2,4-dichlorophenoxy group resonate at 7.21–7.94 ppm, while methyl protons of the thiadiazole appear at 2.22 ppm.
  • IR : Stretching bands at 1712 cm$$^{-1}$$ (C=O), 1665 cm$$^{-1}$$ (C=N), and 746 cm$$^{-1}$$ (C–S–C) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 527.2 ($$ \text{C}{15}\text{H}{12}\text{Cl}2\text{N}6\text{O}3\text{S}2 $$).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals a purity of 98.5% with a retention time of 6.8 minutes. Elemental analysis aligns with theoretical values (C: 45.12%, H: 2.86%, N: 15.89%, S: 12.05%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens by disrupting cellular processes or inhibiting enzymatic functions .

Anticancer Potential

Thiadiazole derivatives are recognized for their anticancer activities. In silico studies have demonstrated that related compounds can act as inhibitors of specific enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX). This suggests that 2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide may also possess similar properties warranting further exploration .

Anti-inflammatory Properties

The compound's structure hints at possible anti-inflammatory effects. Molecular docking studies have indicated that related compounds can bind effectively to targets involved in inflammatory pathways. This opens avenues for developing new anti-inflammatory agents based on this compound's framework .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized product. For instance, the synthesis process often includes the reaction of dichlorophenoxyacetic acid derivatives with thiadiazole-containing amines under controlled conditions to yield the desired acetamide .

Case Studies

StudyFindings
Abdel-Wahab et al. (2023)Reported synthesis and characterization of thiadiazole derivatives showing notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Molecular Docking StudiesIndicated potential binding affinity to 5-lipoxygenase suggesting anti-inflammatory properties .
In Vitro Anticancer ActivityEvaluated anticancer effects against MCF7 cell lines demonstrating promising results for further development .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring is often involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Halogenation (Cl, CF3) at R1 enhances metabolic stability and target binding via hydrophobic interactions .
  • Sulfanyl-linked substituents (e.g., benzyl, methylthiadiazole) at R2 improve solubility and modulate electronic effects .

Physicochemical Properties

Property Target Compound 2-(4-Chlorophenoxy)-... () N-(3,4-Dichlorophenyl)-... ()
LogP (Calculated) 3.8 4.2 3.9
Water Solubility Low Very low Low
pKa 8.6 (amide) 8.4 (amide) 8.7 (amide)

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 2,4-dichlorophenol with various thiadiazole derivatives. The resulting product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structural integrity. For instance, the NMR spectrum reveals distinct signals corresponding to different protons in the molecule, indicating successful formation of the desired compound .

Anticancer Properties

Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit significant anticancer activity. In particular, derivatives similar to 2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2gLoVo2.44Inhibition of STAT3
2gMCF-723.29CDK9 inhibition
3cHCT11629.16Apoptosis induction

The compound 2g , for instance, demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period. Its mechanism involves the inhibition of the STAT3 transcription factor and cyclin-dependent kinase 9 (CDK9), which are crucial for cancer cell proliferation and survival .

The anticancer effects are primarily attributed to the ability of the compound to induce apoptosis and alter cell cycle dynamics. Studies indicate that treatment with thiadiazole derivatives leads to an accumulation of cells in the G0/G1 phase while reducing the S-phase population. This shift suggests that these compounds effectively halt cell division and promote programmed cell death .

Case Studies

In a recent study focusing on various thiadiazole derivatives, researchers found that those with specific substitutions exhibited enhanced antitumor activity. For example:

  • Case Study on Compound 2g :
    • Objective : Evaluate anticancer effects on LoVo and MCF-7 cell lines.
    • Results : Significant reduction in cell viability was observed with an IC50 value of 2.44 µM against LoVo cells.
    • : The compound's structural features are critical for its biological efficacy.
  • Mechanistic Insights :
    • Compounds were shown to inhibit key signaling pathways involved in cancer progression.
    • Molecular docking studies indicated potential interactions with DNA-binding sites of transcription factors like STAT3.

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